molecular formula C27H25ClN4O3 B2509250 6-Chlor-1-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydrochinazolin-2-on CAS No. 941939-49-7

6-Chlor-1-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydrochinazolin-2-on

Katalognummer B2509250
CAS-Nummer: 941939-49-7
Molekulargewicht: 488.97
InChI-Schlüssel: CTCXHXSDLXLZAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "6-chloro-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-phenylquinazolin-2(1H)-one" is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazolines are heterocyclic compounds that have been extensively studied due to their potential therapeutic applications, including anticancer properties. The structure of quinazoline derivatives typically includes a bicyclic system consisting of two nitrogen atoms at the 1 and 3 positions of the fused benzene and pyrimidine rings.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was achieved by a selective nucleophilic attack involving the potassium salt of a quinazolin-6-ol derivative . Another example is the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which was prepared through a series of reactions including substitution, nitration, reduction, cyclization, and chlorination . These methods highlight the complexity and the careful planning required to synthesize such compounds.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound was determined to belong to the orthorhombic system, with specific space group parameters . The molecular geometry and intermolecular interactions, such as hydrogen bonding, play a crucial role in the stability and properties of these compounds.

Chemical Reactions Analysis

Quinazoline derivatives can participate in various chemical reactions, primarily due to the reactive sites on the quinazoline ring and substituents. The presence of halogens, like chlorine, suggests potential for further substitution reactions. The amine groups in these molecules can form salts or engage in hydrogen bonding, which can influence the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of methoxy and phenyl groups can affect the lipophilicity of the compound, which in turn can influence its biological activity and pharmacokinetic properties. The crystalline form of these compounds, as determined by X-ray crystallography, can provide insights into their solubility and stability . The biological activity of these compounds, such as their ability to inhibit the proliferation of cancer cell lines, is a significant aspect of their chemical properties .

Wissenschaftliche Forschungsanwendungen

Alpha1-adrenerge Rezeptorenliganden

Die Verbindung wurde auf ihr Potenzial als Ligand für Alpha1-adrenerge Rezeptoren untersucht . Diese Rezeptoren gehören zu den am häufigsten untersuchten G-Protein-gekoppelten Rezeptoren und sind ein wichtiger therapeutischer Ansatz für die Behandlung zahlreicher Erkrankungen wie Herzhypertrophie, Herzinsuffizienz, Bluthochdruck, Angina pectoris, Herzrhythmusstörungen, Depression, gutartige Prostatahyperplasie, Anaphylaxie, Asthma und Hyperthyreose .

Behandlung neurologischer Erkrankungen

Die Verbindung wurde als ein wichtiges Ziel für die Behandlung verschiedener neurologischer Erkrankungen identifiziert . Studien haben den Zusammenhang zwischen Alzheimer-Krankheit (AD) und α1-adrenergen Rezeptoren gezeigt .

Antihypertensives Medikament

Urapidil, ein Medikament mit einer ähnlichen Struktur wie die Verbindung, ist ein wichtiges Medikament zur Behandlung von essentieller Hypertonie und intravenös bei hypertensiven Notfällen . Es kann auch die Blut-Hirn-Schranke passieren und den 5HT-1A-Rezeptor aktivieren , was zu einer zentralen antihypertensiven Wirkung führt.

Behandlung hypertensiver Krisen und perioperativer Hypertonie

Urapidil wurde klinisch hauptsächlich zur Behandlung hypertensiver Krisen und perioperativer Hypertonie eingesetzt . Aufgrund seines schnellen Wirkungseintritts und seiner einfachen Kontrollierbarkeit wurde Urapidil in verschiedenen Darreichungsformen entwickelt, darunter Injektionen, orale Kapseln und Augentropfen .

Funktionalisierung von Pyrazolylvinylketonen

Die Verbindung wurde zur Funktionalisierung von Pyrazolylvinylketonen über eine Aza-Michael-Additionsreaktion verwendet .

Herstellung von cyclischen Amin-substituierten Tröger'schen Basen-Derivaten

Die Verbindung wurde zur Herstellung von cyclischen Amin-substituierten Tröger'schen Basen-Derivaten verwendet .

Herstellung von funktionalisierten Bis(Mercaptoimidazolyl)boraten

Die Verbindung wurde zur Herstellung von funktionalisierten Bis(Mercaptoimidazolyl)boraten verwendet, indem sie mit dem aktivierten Ester [(1-Methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimid umgesetzt wurde .

Induktion von Apoptose in BT-474-Zellen

Eine Verbindung, die strukturell der in Frage stehenden Verbindung ähnlich ist, induzierte Apoptose in BT-474-Zellen . Der Klonogenitätstest ergab, dass die Hemmung der Koloniebildung in BT-474-Zellen durch diese Verbindung konzentrationsabhängig war .

Wirkmechanismus

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: α1A-, α1B- and α1D-ARs . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction can lead to the activation or blockade of these receptors

Biochemical Pathways

The alpha1-adrenergic receptors, when activated or blocked, can affect numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .

Result of Action

The result of the compound’s action on its targets can lead to various therapeutic effects, depending on whether the alpha1-adrenergic receptors are activated or blocked. For example, it can lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . It can also affect the treatment of numerous disorders and conditions as mentioned above .

Biochemische Analyse

Biochemical Properties

6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound acts as an antagonist to these receptors, inhibiting their activity and leading to vasodilation and relaxation of smooth muscles. Additionally, it may interact with other proteins involved in cell signaling pathways, thereby modulating various physiological processes.

Cellular Effects

The effects of 6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by antagonizing alpha1-adrenergic receptors, the compound can reduce intracellular calcium levels, leading to decreased muscle contraction and relaxation of vascular smooth muscles . This modulation of calcium signaling can also impact other cellular processes, such as gene expression and metabolic pathways, ultimately affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one involves its binding interactions with alpha1-adrenergic receptors. The compound binds to the receptor’s active site, preventing the binding of endogenous agonists like norepinephrine and epinephrine . This inhibition leads to a decrease in receptor activation and downstream signaling, resulting in vasodilation and reduced muscle contraction. Additionally, the compound may inhibit or activate other enzymes and proteins involved in cell signaling, further modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to the compound in vitro or in vivo may result in adaptive cellular responses, such as changes in receptor expression or signaling pathway modulation.

Dosage Effects in Animal Models

The effects of 6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one vary with different dosages in animal models. At low doses, the compound effectively antagonizes alpha1-adrenergic receptors, leading to vasodilation and reduced blood pressure . At higher doses, the compound may exhibit toxic or adverse effects, such as excessive vasodilation, hypotension, and potential organ damage. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without causing significant toxicity.

Metabolic Pathways

6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is involved in various metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . These enzymes catalyze the oxidation and subsequent conjugation of the compound, leading to the formation of water-soluble metabolites that can be excreted from the body. The interaction with these enzymes can also affect metabolic flux and alter the levels of other metabolites, potentially influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to target sites, such as alpha1-adrenergic receptors. The localization and accumulation of the compound within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it can interact with alpha1-adrenergic receptors, or to the cytoplasm, where it can modulate intracellular signaling pathways. The subcellular distribution of the compound can affect its potency, selectivity, and overall biological activity.

Eigenschaften

IUPAC Name

6-chloro-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-phenylquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O3/c1-35-24-10-6-5-9-23(24)30-13-15-31(16-14-30)25(33)18-32-22-12-11-20(28)17-21(22)26(29-27(32)34)19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCXHXSDLXLZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.